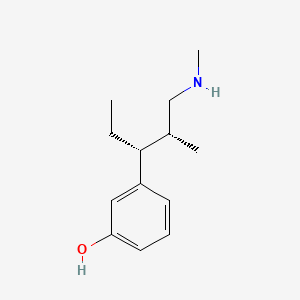

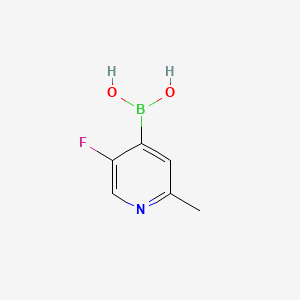

(5-Fluoro-2-methylpyridin-4-YL)boronic acid

説明

“(5-Fluoro-2-methylpyridin-4-YL)boronic acid” is a useful synthetic intermediate . It is used in organic chemical synthesis .

Molecular Structure Analysis

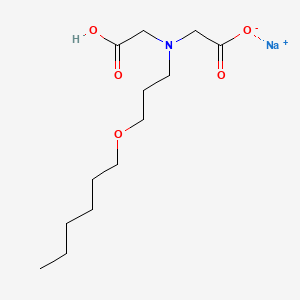

The molecular formula of “(5-Fluoro-2-methylpyridin-4-YL)boronic acid” is C6H7BFNO2 . The molecular weight is 154.94 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Fluoro-2-methylpyridin-4-YL)boronic acid” are not fully detailed in the search results. The molecular formula is C6H7BFNO2 and the molecular weight is 154.94 .科学的研究の応用

Development of Boron-Containing Compounds

Boron-containing compounds, including variants such as (5-Fluoro-2-methylpyridin-4-yl)boronic acid, have a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. These compounds have led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents with promising drug development perspectives. Two benzoxaborole derivatives are already clinically used for the treatment of onychomycosis and atopic dermatitis, with several others in various phases of clinical trials. By inhibiting enzymes essential in the life cycle of fungal, protozoan, bacterial, and viral pathogens, these compounds may soon enter the armamentarium of anti-infective agents. The chemical versatility, peculiar mechanism of action related to the electron-deficient nature of the boron atom, and ease of preparation make benzoxaboroles, including (5-Fluoro-2-methylpyridin-4-yl)boronic acid, highly interesting for the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).

Boronic Acid Drugs Design and Discovery

The integration of boronic acids into drug discovery has seen a steady increase, evidenced by the approval of five boronic acid drugs by the FDA and Health Canada, with several others in clinical trials. Boronic acids, including (5-Fluoro-2-methylpyridin-4-yl)boronic acid, possess several desirable properties that enhance the potency of drugs and/or improve their pharmacokinetics profile. The review explores the discovery processes of boronic acid drugs, the rationale for boronic acid incorporation, and synthetic developments focused on facilitating their addition into organic compounds. This information encourages medicinal chemists to consider the potential benefits of incorporating boronic acids into future drug discovery endeavors (Plescia & Moitessier, 2020).

Boron Removal in Seawater Desalination

The application of boronic acids, such as (5-Fluoro-2-methylpyridin-4-yl)boronic acid, extends beyond pharmaceuticals into environmental science, particularly in seawater desalination. The removal of boron by reverse osmosis (RO) and nanofiltration (NF) membranes is critical for producing drinking water from seawater. Research on the removal of boron has highlighted the potential for process optimization to enhance the removal of boron in seawater desalination applications. This underscores the need for further research to improve the scientific understanding of boron rejection by NF/RO membranes and the role of boronic acid derivatives in addressing environmental challenges (Tu, Nghiem, & Chivas, 2010).

作用機序

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophilic organic group . The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation . This is part of a larger process where chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can play a role, is a key process in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The compound’s role in the suzuki–miyaura cross-coupling reaction contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and drug synthesis .

Action Environment

The action of (5-Fluoro-2-methylpyridin-4-YL)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which our compound belongs, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5-fluoro-2-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKZLTJOECNOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237700 | |

| Record name | Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2-methylpyridin-4-YL)boronic acid | |

CAS RN |

1310404-23-9 | |

| Record name | Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylpyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)](/img/no-structure.png)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)